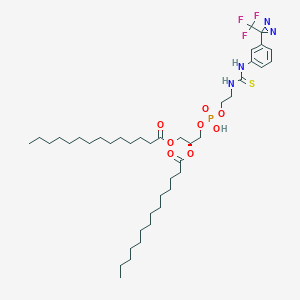
2,4,6-Trifluorobenzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was performed by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . These methods could potentially be adapted for the synthesis of 2,4,6-trifluorobenzyl bromide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of fluorinated benzene derivatives are often characterized by X-ray crystallography. For example, the structure of tri-n-butyltin 2,6-difluorobenzoate was determined to be a macrocyclic tetramer with a 16-membered Sn4O8 ring . The crystal structure of 1,3,5-tri(iodoethynyl)-2,4,6-trifluorobenzene was also determined, revealing the presence of halogen bonds . These studies suggest that 2,4,6-trifluorobenzyl bromide could also form interesting structural motifs due to the presence of fluorine atoms.
Chemical Reactions Analysis
Fluorinated benzene derivatives participate in various chemical reactions. The paper on 1,3,5-tri(iodoethynyl)-2,4,6-trifluorobenzene discusses the formation of halogen-bonded frameworks , indicating that 2,4,6-trifluorobenzyl bromide could also engage in halogen bonding due to the presence of a bromine atom. Additionally, the reactivity of such compounds with nucleophiles and electrophiles can be inferred from the synthesis methods and the reported reactions of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives can be quite distinct due to the strong electronegativity of fluorine. For instance, the electrochemical properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated, showing unique redox behavior . The presence of fluorine atoms in the benzene ring can also influence the NMR spectroscopic properties, as seen in the detailed NMR analysis of 1,3,5-tri(iodoethynyl)-2,4,6-trifluorobenzene . These properties are likely to be relevant for 2,4,6-trifluorobenzyl bromide as well.
Scientific Research Applications
1. Peptide Synthesis Enhancements
- Stewart (1966) explored the use of 2,4,6-trimethylbenzyl esters in peptide synthesis, noting their selective cleavage properties beneficial for synthesizing complex peptides. This indicates the potential of trifluorobenzyl bromide derivatives in similar applications (Stewart, 1966).
2. Advanced Derivatization in Chromatography
- Tsikas (2017) discussed how pentafluorobenzyl bromide, a compound structurally related to 2,4,6-trifluorobenzyl bromide, serves as a versatile agent in chromatography and mass spectrometry. This suggests possible similar applications for 2,4,6-trifluorobenzyl bromide in analytical chemistry (Tsikas, 2017).
3. Electrophilic Derivatization Reagent
- Saha et al. (1993) synthesized 4-(trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide, which functions similarly to pentafluorobenzyl bromide in derivatization reactions. This implies potential uses of 2,4,6-trifluorobenzyl bromide as an electrophilic derivatization reagent (Saha et al., 1993).
4. Catalyst in Organic Synthesis
- Castle and Srikanth (2003) utilized a chiral phase-transfer catalyst containing an electron-deficient trifluorobenzyl moiety for the synthesis of tryptophan derivatives. This highlights the potential of 2,4,6-trifluorobenzyl bromide in catalytic asymmetric synthesis (Castle & Srikanth, 2003).
5. Advanced Material Synthesis
- Hawker and Fréchet (1990) described the use of benzylic bromide in the novel convergent growth approach for dendritic macromolecules. Since 2,4,6-trifluorobenzyl bromide is a type of benzylic bromide, it may find application in the synthesis of complex polymers and materials (Hawker & Fréchet, 1990).
Mechanism of Action
Target of Action
2,4,6-Trifluorobenzyl bromide is a chemical compound used primarily as a building block in organic synthesis
Mode of Action
As a building block in organic synthesis, 2,4,6-Trifluorobenzyl bromide can participate in various chemical reactions. Its bromine atom is a good leaving group, making it a useful reagent in nucleophilic substitution reactions . The resulting changes depend on the specific reaction conditions and the other reactants involved.
Action Environment
The efficacy and stability of 2,4,6-Trifluorobenzyl bromide, like many chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . Proper storage and handling are necessary to maintain its reactivity and prevent unwanted side reactions.
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-1,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLWANVCVTGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380356 | |
| Record name | 2,4,6-Trifluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorobenzyl bromide | |
CAS RN |
151411-98-2 | |
| Record name | 2,4,6-Trifluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















